Unii-xty7lcb7MW

描述

Unii-xty7lcb7MW is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is known for its unique properties, which make it a valuable tool for researchers in the fields of biochemistry, pharmacology, and physiology. In

科学研究应用

无人机遥感作物表型

基于无人机遥感的田间作物表型

装备不同传感器的无人机已成为农业研究的关键,提供了一种无损、快速且高通量的获取表型信息的方法,这对于提高作物产量至关重要。这种方法为无人机在作物表型中的应用提供了理论和技术支持,突出了基于无人机的系统的灵活性、便利性和高空间分辨率优势(杨等人,2017)。

HIV治愈研究中的伦理考虑

临终关怀中与HIV治愈相关的研究的伦理考虑

本研究概述了让患有HIV的临终病人参与治愈相关研究中的伦理挑战,强调了尊重自主权、避免剥削和确保有利的益处/风险平衡的伦理研究实践的必要性(杜贝等人,2018)。

通风研究中的CFD

CFD和通风研究

计算流体动力学 (CFD) 的应用在通风和室内空气质量的研究中已大幅增加。本综述探讨了CFD的挑战,包括湍流建模和验证和确认的必要性,强调了CFD在通风研究中与实验方法互补的作用(李和尼尔森,2011)。

NIH未诊断疾病项目

美国国立卫生研究院未诊断疾病项目(UDP)

NIH UDP旨在诊断新的和极其罕见的疾病,扩展已知疾病的表型。它展示了全面表型分析和基因组分析在诊断复杂表型和促进科学和社会知识中发挥的重要作用(蒂芙特和亚当斯,2014)。

作用机制

Unii-xty7lcb7MW, also known as Brexucabtagene autoleucel , is a fascinating compound with a unique mechanism of action. This article will delve into the various aspects of its action, from its primary targets to its pharmacokinetics and the influence of environmental factors.

Target of Action

Brexucabtagene autoleucel is a modified autologous chimeric antigen receptor (CAR) T cell therapy . Its primary target is the CD19 antigen, a protein expressed on the surface of B cells . By targeting CD19, this therapy can specifically identify and eliminate B cells, including malignant B cells in conditions like mantle cell lymphoma .

Mode of Action

The compound employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to recognize and bind to CD19 on B cells. Once bound, the co-stimulatory domains trigger the CAR T cells to proliferate, produce cytokines, and kill the target cells .

Biochemical Pathways

The activation of CAR T cells initiates a cascade of biochemical events. These include the release of various cytokines that recruit additional immune cells to the site of action, enhancing the immune response against the malignant cells . The exact biochemical pathways involved in this process are complex and subject to ongoing research.

Pharmacokinetics

The pharmacokinetics of CAR T cell therapies like Brexucabtagene autoleucel are quite different from traditional drugs. Once administered, the CAR T cells proliferate in the body, migrate to the sites of disease, and persist there to exert their therapeutic effects

Result of Action

The result of Brexucabtagene autoleucel’s action is the targeted destruction of malignant B cells. This leads to a reduction in tumor burden and potentially a complete remission in patients with conditions like mantle cell lymphoma . The therapy has shown significant promise in clinical trials, leading to its approval for use in certain patient populations .

Action Environment

The efficacy and stability of CAR T cell therapies can be influenced by various environmental factors. These include the patient’s overall health status, the presence of other diseases, and the use of other medications. Additionally, factors within the tumor microenvironment, such as the presence of inhibitory molecules or a lack of essential nutrients, can also impact the function and survival of the CAR T cells .

属性

IUPAC Name |

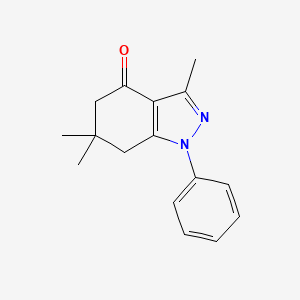

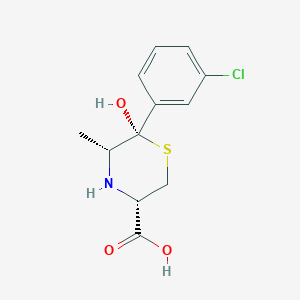

(3S,5R,6R)-6-(3-chlorophenyl)-6-hydroxy-5-methylthiomorpholine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3S/c1-7-12(17,8-3-2-4-9(13)5-8)18-6-10(14-7)11(15)16/h2-5,7,10,14,17H,6H2,1H3,(H,15,16)/t7-,10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKIHEHYUSKICU-XXFPWJFMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(SCC(N1)C(=O)O)(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@](SC[C@@H](N1)C(=O)O)(C2=CC(=CC=C2)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2133460-43-0 | |

| Record name | 3-Thiomorpholinecarboxylic acid, 6-(3-chlorophenyl)-6-hydroxy-5-methyl-, (3S,5R,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2133460430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-THIOMORPHOLINECARBOXYLIC ACID, 6-(3-CHLOROPHENYL)-6-HYDROXY-5-METHYL-, (3S,5R,6R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XTY7LCB7MW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Spiro[5.5]undecan-3-amine hydrochloride](/img/structure/B3188412.png)